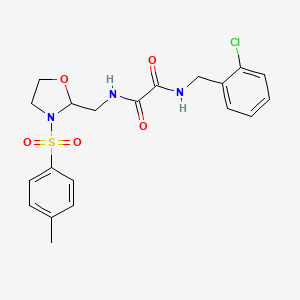
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as CBTOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is based on its ability to selectively label specific proteins. The compound contains a reactive group that can covalently attach to cysteine residues in proteins. By selectively labeling specific proteins, researchers can study the interactions between these proteins and their binding partners.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that the compound is non-toxic to cells at concentrations up to 100 µM. Additionally, this compound has been shown to have minimal effects on protein function, making it an attractive chemical probe for studying protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is its selectivity for specific proteins. This allows researchers to study the interactions between these proteins and their binding partners with high specificity. However, one of the limitations of this compound is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in lab experiments.
Direcciones Futuras
There are several future directions for N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide research. One area of interest is the development of new synthetic methods for producing the compound with higher yields. Additionally, researchers are exploring the use of this compound in vivo, which could provide new insights into protein-protein interactions in living cells. Finally, there is potential for the development of new chemical probes based on the structure of this compound, which could have applications in a wide range of scientific fields.
Métodos De Síntesis
The synthesis of N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves the reaction of 2-chlorobenzylamine with 3-tosyloxazolidin-2-ylmethyl oxalyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting compound is purified through column chromatography. The yield of this compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
N1-(2-chlorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has shown potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chemical probe for studying protein-protein interactions. This compound can selectively label specific proteins in vitro, allowing researchers to study the interactions between these proteins and their binding partners.
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-14-6-8-16(9-7-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-2-3-5-17(15)21/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOMEIQOZUHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
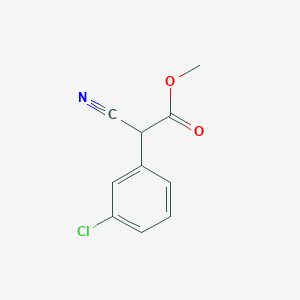

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733361.png)
![1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol](/img/structure/B2733362.png)
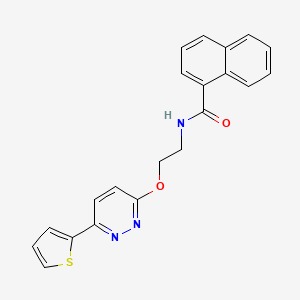

![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)
![5-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2733370.png)
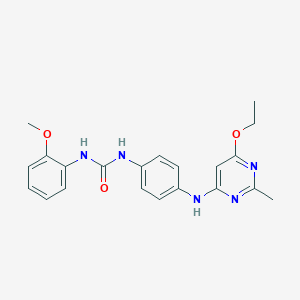
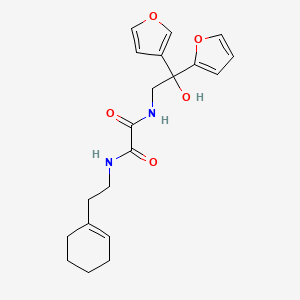
![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)
